molecular formula C7H13ClN2O2 B1619353 n-[(butylamino)carbonyl]-2-chloroacetamide CAS No. 25679-91-8

n-[(butylamino)carbonyl]-2-chloroacetamide

Cat. No.: B1619353
CAS No.: 25679-91-8
M. Wt: 192.64 g/mol
InChI Key: FTTAMWLTEVEBAI-UHFFFAOYSA-N
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Description

N-[(Butylamino)carbonyl]-2-chloroacetamide is a chloroacetamide derivative characterized by a butylamino carbonyl group (–NHCO–(CH₂)₃CH₃) attached to the nitrogen of a 2-chloroacetamide backbone. Chloroacetamides are widely studied for their versatility in organic synthesis, pharmaceutical intermediates, and agrochemicals due to the electrophilic chlorine atom and amide functionality .

Properties

IUPAC Name

N-(butylcarbamoyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O2/c1-2-3-4-9-7(12)10-6(11)5-8/h2-5H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTAMWLTEVEBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301130
Record name N-(Butylcarbamoyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25679-91-8
Record name NSC141311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Butylcarbamoyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(butylamino)carbonyl]-2-chloroacetamide can be synthesized through the reaction of butylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[(butylamino)carbonyl]-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chloroacetamides, including n-[(butylamino)carbonyl]-2-chloroacetamide. A notable study screened a series of N-(substituted phenyl)-2-chloroacetamides for their effectiveness against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with specific substituents exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and MRSA (methicillin-resistant Staphylococcus aureus) .

Key Findings:

  • Effective Against:
    • Gram-positive bacteria (e.g., S. aureus)
    • MRSA
    • Yeast (C. albicans)
  • Less Effective Against:
    • Gram-negative bacteria (e.g., E. coli)

Data Table: Antimicrobial Activity of Chloroacetamides

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
This compoundHighModerateModerate
N-(4-chlorophenyl)-2-chloroacetamideVery HighLowModerate
N-(4-fluorophenyl)-2-chloroacetamideHighModerateHigh

Drug Development

The unique structural characteristics of this compound make it a candidate for further investigation in drug development. Its ability to inhibit bacterial growth suggests potential as an antimicrobial agent in pharmaceutical formulations. Researchers are encouraged to explore modifications to its structure to enhance efficacy and selectivity against specific pathogens.

Case Study: QSAR Analysis

A quantitative structure-activity relationship (QSAR) analysis was performed on various chloroacetamides, including this compound, to predict their biological activity based on their chemical structure. The study confirmed that lipophilicity plays a crucial role in the effectiveness of these compounds against microbial targets .

Biochemical Tools

Beyond antimicrobial applications, chloroacetamides have been employed as biochemical tools in research settings. Their ability to interact with biological systems allows them to be used in assays that study enzyme activity and cellular processes.

Applications:

  • Inhibitors of Enzymatic Activity: Chloroacetamides can serve as inhibitors for specific enzymes, providing insights into metabolic pathways.
  • Cellular Studies: They are used in cellular assays to evaluate cell viability and proliferation under varying conditions.

Mechanism of Action

The mechanism of action of N-[(butylamino)carbonyl]-2-chloroacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The chloroacetamide moiety is particularly reactive and can form adducts with nucleophilic amino acid residues .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural analogs, their molecular formulas, substituents, and properties:

Compound Name Molecular Formula Substituents Key Properties/Applications References
N-[(Butylamino)carbonyl]-2-chloroacetamide C₇H₁₂ClN₂O₂ Butylamino carbonyl, Cl Potential pharmaceutical intermediate
2-Chloro-N-phenylacetamide (NPCA) C₈H₈ClNO Phenyl Antiparallel N–H/C=O bonds; solid-state H-bonding
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-Fluorophenyl Intramolecular C–H⋯O interactions; heterocycle precursor
N-(2-butan-2-ylphenyl)-2-chloroacetamide C₁₂H₁₆ClNO 2-Butan-2-ylphenyl Collision cross-section analysis
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide C₁₅H₁₀Cl₃NO₂ Trichloro-substituted benzoyl Complex halogenated structure; agrochemical research

Key Observations :

  • Halogenation: Fluorine in 2-chloro-N-(4-fluorophenyl)acetamide introduces electron-withdrawing effects, altering reactivity in heterocyclic synthesis , while multiple chlorines (e.g., in C₁₅H₁₀Cl₃NO₂) increase steric hindrance and stability . Hydrogen Bonding: NPCA exhibits antiparallel N–H/C=O bonds and intermolecular H-bonding, influencing crystal packing and solubility .

Critical Analysis of Stability and Challenges

  • Stability: Halogens (Cl, Br) generally enhance stability but may increase toxicity. For example, brominated analogs (e.g., C₉H₈BrClN₂O₂, ) show altered reactivity profiles compared to non-halogenated compounds.
  • Synthetic Challenges : Steric hindrance in multi-substituted analogs (e.g., trichlorobenzoyl derivatives) complicates purification and yield optimization .

Biological Activity

n-[(butylamino)carbonyl]-2-chloroacetamide, a chloroacetamide derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into its antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C7_7H13_{13}ClN2_2O2_2, with a molecular weight of approximately 192.64 g/mol. Its structure includes a butylamino group attached to a carbonyl and a chloroacetamide moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A comprehensive study screened various N-substituted phenyl-2-chloroacetamides against multiple pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and pathogenic yeasts .

Table 1: Antimicrobial Activity of Chloroacetamides

CompoundTarget PathogenActivity Level
This compoundStaphylococcus aureusEffective
This compoundE. coliLess effective
This compoundCandida albicansModerately effective

The study confirmed that the position of substituents on the phenyl ring significantly influenced the biological activity of these compounds .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of chloroacetamides. A specific compound, CWR-J02, demonstrated significant anti-inflammatory activity by inhibiting glutathione-dependent reactions in microglial cells. This inhibition was linked to a reduction in pro-inflammatory gene transcription, suggesting that similar chloroacetamides could offer therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is largely determined by its chemical structure. The quantitative structure-activity relationship (QSAR) analysis has been employed to predict the efficacy of various chloroacetamides based on their molecular properties. Compounds adhering to Lipinski’s Rule of Five exhibited favorable pharmacokinetic profiles, making them promising candidates for further development .

Case Studies

  • Antimicrobial Efficacy : In a study involving twelve newly synthesized N-substituted phenyl-2-chloroacetamides, this compound was tested against MRSA and showed notable effectiveness compared to other derivatives, reinforcing its potential as an antimicrobial agent .
  • Inflammatory Response Modulation : Research on CWR-J02 indicated that modifications in the chloroacetamide structure could lead to enhanced anti-inflammatory effects, paving the way for developing new therapeutic agents targeting inflammation-related pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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